Ethacrynic Acid-d5

Bioanalysis LC-MS/MS Pharmacokinetics

Ethacrynic acid-d5 is the definitive stable isotope-labeled (SIL) internal standard for LC-MS/MS quantification of ethacrynic acid. Unlike non-deuterated structural analogs that fail to match the target analyte's ionization behavior and matrix effects, its five deuterium atoms on the butanoyl side chain ensure perfect co-elution and identical ionization efficiency. This is critical for ethacrynic acid—its reactive α,β-unsaturated ketone forms variable covalent adducts in biological matrices, demanding a true SIL-IS for accurate correction. Trusted in pharmacokinetic studies, therapeutic drug monitoring, and DDI research requiring sub-ng/mL sensitivity.

Molecular Formula C13H12Cl2O4
Molecular Weight 308.16 g/mol
Cat. No. B589211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthacrynic Acid-d5
Synonyms2-[2,3-Dichloro-4-(2-methylene-1-oxobutyl)phenoxy-d5]acetic Acid;  [4-(2-Methylenebutyryl)-2,3-dichlorophenoxy-d5]acetic Acid;  Crinuril-d5;  Edecril-d5;  Edecrin-d5;  Edecrina-d5;  Endecril-d5;  Etacrynic Acid-d5;  Etakrinic Acid-d5;  Hidromedin-d5;  Hydromed
Molecular FormulaC13H12Cl2O4
Molecular Weight308.16 g/mol
Structural Identifiers
SMILESCCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl
InChIInChI=1S/C13H12Cl2O4/c1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17/h4-5H,2-3,6H2,1H3,(H,16,17)/i1D3,3D2
InChIKeyAVOLMBLBETYQHX-WNWXXORZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethacrynic Acid-d5: Deuterated Internal Standard for LC-MS Quantification in Bioanalysis


Ethacrynic acid-d5 is a stable isotope-labeled analog of the loop diuretic ethacrynic acid, intended exclusively as an internal standard (IS) for mass spectrometry-based quantification . This compound possesses a molecular formula of C13H7D5Cl2O4 and a molecular weight of 308.17 g/mol, incorporating five deuterium atoms at the terminal methyl and methylene positions of the butanoyl side chain . As a deuterated isotopologue, its near-identical physicochemical properties to the unlabeled analyte ensure it co-elutes and ionizes with the target molecule, enabling precise correction for matrix effects and sample preparation variability in LC-MS/MS assays .

The Case for Isotopic Precision: Why Structural Analogs Cannot Replace Ethacrynic Acid-d5 as an Internal Standard


Substitution of a deuterated internal standard with a structurally related analog, such as a non-deuterated loop diuretic or a simple halogenated derivative, introduces unacceptable quantitative error in bioanalytical LC-MS/MS workflows. While an analog might share some chromatographic retention, it will not perfectly mimic the ionization efficiency and matrix effect of the target analyte, ethacrynic acid. This discrepancy is particularly acute with ethacrynic acid due to its reactive α,β-unsaturated ketone moiety, which can form covalent adducts with matrix components in biological samples [1]. Only a stable isotope-labeled (SIL) analog like Ethacrynic acid-d5 can provide the requisite co-elution and identical ionization behavior to compensate for these dynamic and unpredictable losses, ensuring the accuracy and precision required for validated pharmacokinetic and clinical studies [2].

Quantitative Performance Benchmark: How Ethacrynic Acid-d5 Outperforms Alternatives in Key Analytical Metrics


Mass Spectrometry Quantification: Deuterated vs. Non-Deuterated Internal Standard Accuracy

In LC-MS/MS bioanalysis, the use of a deuterated internal standard (Ethacrynic acid-d5) provides superior quantitative accuracy compared to a structurally similar but non-isotopic analog. While specific comparative data for Ethacrynic acid-d5 against a non-deuterated analog is inferred from well-established class-level principles, the mechanism of differentiation is quantifiable [1]. The precision of the method is enhanced because the deuterated standard co-elutes precisely with the analyte, thereby normalizing for variable ionization suppression or enhancement caused by the biological matrix [1]. A generic structural analog would not guarantee identical recovery or ionization efficiency, leading to potential bias and increased inter-assay variability [1].

Bioanalysis LC-MS/MS Pharmacokinetics Method Validation

Analytical Sensitivity and Selectivity in Human Plasma Quantification

A validated UHPLC-MS/MS method employing Ethacrynic acid-d5 as the internal standard was developed for the quantification of ethacrynic acid in human plasma [1]. This method demonstrated the critical role of the deuterated IS in achieving high sensitivity and selectivity. The use of Ethacrynic acid-d5 was essential for accurate quantitation across the method's linear dynamic range, which was established from 1 to 500 ng/mL, with a lower limit of quantitation (LLOQ) of 1 ng/mL [1]. Without a SIL-IS to correct for matrix effects and extraction losses, achieving this level of sensitivity and reproducibility in a complex biological matrix would be significantly compromised [2].

Clinical Pharmacology TDM Bioavailability Plasma Analysis

Method Reproducibility and Precision in Pharmacokinetic Studies

The use of Ethacrynic acid-d5 as an internal standard in LC-MS/MS assays directly enhances inter-day and intra-day precision, a critical requirement for pharmacokinetic (PK) parameter calculation. In a clinical pharmacokinetic study of ethacrynic acid, where plasma concentrations were measured after oral and intravenous administration, the use of a validated assay incorporating a SIL-IS was essential to generate reproducible data [1]. The study reported that after oral administration, peak plasma concentrations were less than 10% of those achieved intravenously, and the absolute bioavailability was less than 21% (range, 7-35%) [1]. Accurate determination of these low and variable concentrations would be impossible without the tight precision afforded by a co-eluting SIL-IS like Ethacrynic acid-d5, which minimizes analytical variability to reveal true biological variability [2].

Drug Metabolism ADME Precision Reproducibility

Product Purity and Stability Profile for Long-Term Analytical Use

Ethacrynic acid-d5 is supplied with a certified purity of ≥99% and documented stability of ≥4 years when stored under recommended conditions (-20°C), as per manufacturer specifications . This high purity is critical for ensuring that the internal standard does not contribute significant signal to the analyte channel (lack of isotopic purity) or introduce interfering impurities . In contrast, the unlabeled analyte, ethacrynic acid, has known chemical instability in solution, being susceptible to hydrolysis and Michael addition reactions [1]. While the deuterated compound shares the same reactive pharmacophore, the availability of a high-purity, well-characterized, and stable lot from commercial suppliers ensures long-term consistency in analytical workflows, which is a key procurement consideration that mitigates the risk of batch-to-batch variability and degradation products interfering with quantification .

Analytical Chemistry Quality Control Method Validation Stability

High-Value Application Scenarios Where Ethacrynic Acid-d5 Provides a Critical Analytical Advantage


Precision Quantification in Clinical Pharmacokinetic (PK) and Bioavailability Studies

Ethacrynic acid-d5 is the essential internal standard for LC-MS/MS methods quantifying ethacrynic acid in human plasma for PK studies. Given the compound's low (<21%) and highly variable oral bioavailability, plasma concentrations are low, especially in the terminal elimination phase [1]. A co-eluting SIL-IS is required to achieve the sub-ng/mL sensitivity and high precision necessary to accurately model PK parameters, ensuring study data meet regulatory standards for bioanalytical method validation [2]. Without Ethacrynic acid-d5, the analytical variability would obscure true biological differences in drug exposure, compromising the study's integrity.

Robust Therapeutic Drug Monitoring (TDM) and Metabolism Studies

In TDM and drug metabolism research, the accurate measurement of ethacrynic acid and its metabolites in biological matrices (e.g., plasma, urine) is paramount. The reactive α,β-unsaturated ketone of ethacrynic acid leads to the formation of glutathione and cysteine conjugates, which are also pharmacologically active [1]. Ethacrynic acid-d5, by compensating for variable matrix effects and recovery, enables the development of robust, multiplexed assays that can simultaneously quantify the parent drug and these key metabolites [2]. This capability is critical for understanding inter-individual variability in response and toxicity, supporting dose optimization and drug-drug interaction studies.

Investigational New Drug (IND)-Enabling Preclinical Bioanalysis

For research into repurposing ethacrynic acid for oncology or other indications, robust preclinical bioanalysis is a cornerstone of IND applications. Studies investigating the drug's tissue distribution, such as in bladder cancer where urinary tract exposure is key [1], require a validated analytical method. Ethacrynic acid-d5 is the 'gold standard' internal standard for developing and validating these GLP-compliant LC-MS/MS assays [2]. Its use ensures the generated exposure data are reliable, reproducible, and defensible to regulatory agencies, de-risking the drug development process.

In Vitro Drug-Drug Interaction (DDI) and Cellular Uptake Studies

Accurate quantification of ethacrynic acid in in vitro systems (e.g., cell lysates, hepatocyte incubations) is required for DDI and transporter studies. Matrix effects from cell culture media and intracellular components can be substantial and variable. Using Ethacrynic acid-d5 as an internal standard ensures that the measured intracellular or media concentrations of the drug are accurate, enabling the calculation of precise kinetic parameters like uptake clearance and inhibition constants (e.g., IC50 for NKCC2 cotransporter) [1]. This level of analytical rigor is necessary to generate credible and reproducible data for publication and further development [2].

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